molecular formula C9H12ClNO3 B3095791 5-Amino-2-ethoxybenzoic acid hydrochloride CAS No. 1269053-30-6

5-Amino-2-ethoxybenzoic acid hydrochloride

Cat. No.: B3095791
CAS No.: 1269053-30-6
M. Wt: 217.65
InChI Key: AKWRKCUJLCVFNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-ethoxybenzoic acid hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction steps, and efficient purification techniques such as crystallization and recrystallization to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-ethoxybenzoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Amino-2-ethoxybenzoic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-Amino-2-ethoxybenzoic acid hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-2-ethoxybenzoic acid hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The ethoxy group provides different steric and electronic properties compared to other substituents, influencing its interactions and applications .

Properties

IUPAC Name

5-amino-2-ethoxybenzoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3.ClH/c1-2-13-8-4-3-6(10)5-7(8)9(11)12;/h3-5H,2,10H2,1H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKWRKCUJLCVFNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)N)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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